Phosphonium, (triphenylphosphoranyl)methylene(triphenyl-, iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltriphenylphosphonium iodide can be synthesized by reacting triphenylphosphine with methyl iodide. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified by recrystallization from solvents like dichloromethane, ethyl acetate, and petroleum ether .
Industrial Production Methods
In industrial settings, the synthesis of methyltriphenylphosphonium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . The compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
In the Wittig reaction, methyltriphenylphosphonium iodide reacts with carbonyl compounds in the presence of a strong base, such as butyllithium or sodium hydride . The reaction is typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether .
Major Products
The major product of the Wittig reaction involving methyltriphenylphosphonium iodide is an alkene. The reaction also produces triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Methyltriphenylphosphonium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyltriphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Methyltriphenylphosphonium iodide is similar to other phosphonium salts, such as methylenetriphenylphosphorane and (chloromethylene)triphenylphosphorane . it is unique in its ability to form stable ylides, making it particularly useful in the Wittig reaction . Other similar compounds include methoxymethylenetriphenylphosphine and carbomethoxymethylenetriphenylphosphorane .
Properties
CAS No. |
18596-46-8 |
---|---|
Molecular Formula |
C37H31IP2 |
Molecular Weight |
664.5 g/mol |
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium;iodide |
InChI |
InChI=1S/C37H31P2.HI/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;/h1-31H;1H/q+1;/p-1 |
InChI Key |
KAKFUYPDOGIIJK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origin of Product |
United States |
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